molecular formula C20H18Cl2N4O2 B10939670 N,N'-bis(2-chlorobenzyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(2-chlorobenzyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10939670
M. Wt: 417.3 g/mol
InChI Key: XMCKFTSNKZZFTP-UHFFFAOYSA-N
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Description

N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylamine with pyrazole-3,5-dicarboxylic acid under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the N-methyl group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride

    Substitution: Chlorine, bromine

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-BIS(2-CHLOROBENZYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H18Cl2N4O2

Molecular Weight

417.3 g/mol

IUPAC Name

3-N,5-N-bis[(2-chlorophenyl)methyl]-1-methylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C20H18Cl2N4O2/c1-26-18(20(28)24-12-14-7-3-5-9-16(14)22)10-17(25-26)19(27)23-11-13-6-2-4-8-15(13)21/h2-10H,11-12H2,1H3,(H,23,27)(H,24,28)

InChI Key

XMCKFTSNKZZFTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCC2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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